molecular formula C7H7NO2S B13328776 3-Cyclopropylisothiazole-5-carboxylic acid

3-Cyclopropylisothiazole-5-carboxylic acid

Cat. No.: B13328776
M. Wt: 169.20 g/mol
InChI Key: KOESEZBANWMYIF-UHFFFAOYSA-N
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Description

3-Cyclopropylisothiazole-5-carboxylic acid: is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isothiazole derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Chemistry: 3-Cyclopropylisothiazole-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyclopropylisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Cyclopropylisoxazole-5-carboxylic acid
  • 3-Cyclopropylthiazole-5-carboxylic acid
  • 3-Cyclopropylpyrazole-5-carboxylic acid

Comparison: 3-Cyclopropylisothiazole-5-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, such as 3-Cyclopropylisoxazole-5-carboxylic acid (which contains an oxygen atom instead of sulfur), it may exhibit different reactivity and biological activity. The sulfur atom in the isothiazole ring can participate in unique interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

KOESEZBANWMYIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=C2)C(=O)O

Origin of Product

United States

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